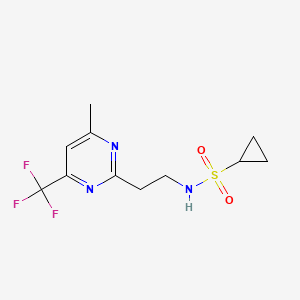

N-(2-(4-methyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)cyclopropanesulfonamide

Description

Properties

IUPAC Name |

N-[2-[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]ethyl]cyclopropanesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14F3N3O2S/c1-7-6-9(11(12,13)14)17-10(16-7)4-5-15-20(18,19)8-2-3-8/h6,8,15H,2-5H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTBPIKYCEQIXHX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)CCNS(=O)(=O)C2CC2)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14F3N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Similar compounds have been found to interact with various proteins and enzymes in the cell

Mode of Action

The exact mode of action of this compound is currently unknown. It is likely that it interacts with its targets in a way that modulates their activity, leading to changes in cellular processes. The compound’s trifluoromethyl group could potentially enhance its binding affinity to its targets.

Biochemical Pathways

Similar compounds have been shown to influence various cellular pathways, including those involved in cell proliferation and apoptosis. The compound’s effects on these pathways could contribute to its overall biological activity.

Pharmacokinetics

The presence of the trifluoromethyl group could potentially enhance the compound’s metabolic stability. This could impact its bioavailability and overall pharmacokinetic profile.

Result of Action

Similar compounds have been found to exhibit anti-proliferative activities against various human tumor cell lines. This suggests that this compound could potentially have similar effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs, particularly sulfonamide-containing pyrimidine derivatives, provide insights into how substituents and backbone modifications influence physicochemical and biological properties. Below is a comparative analysis based on analogs from Biopharmacule Speciality Chemicals’ catalog and theoretical considerations:

Table 1: Structural and Functional Comparison of Selected Pyrimidine Sulfonamides

*Estimated via molecular formula (C₁₁H₁₄F₃N₃O₂S).

Key Observations:

Substituent Effects on Lipophilicity and Binding: The trifluoromethyl group in the target compound enhances electron-withdrawing properties and lipophilicity compared to the fluoro-phenyl and formyl groups in analogs . This may improve membrane permeability but reduce aqueous solubility. The cyclopropane sulfonamide’s rigidity contrasts with the flexible butenamide chain in the quinoline derivative, suggesting divergent binding modes (e.g., enzyme active-site vs. surface groove interactions).

Bioisosteric Replacements :

- Replacing the ethyl linker with a methyl group (as in N-methyl methanesulfonamide analogs) reduces steric bulk but may diminish conformational stability.

- Halogenation (e.g., chloro, fluoro) in other analogs enhances target affinity through hydrophobic or halogen-bonding interactions, a feature absent in the target compound’s pyrimidine core .

Pharmacokinetic Implications: The cyclopropane ring may mitigate oxidative metabolism, extending half-life compared to analogs with alkyl or aryl ethers. The absence of ionizable groups (e.g., dimethylamino in the butenamide derivative) could limit solubility but reduce off-target interactions.

Limitations:

Direct biological data (e.g., IC₅₀, solubility) for the target compound are unavailable in the provided evidence. Comparisons are thus based on structural extrapolation and documented trends for sulfonamides and pyrimidine derivatives .

Q & A

Q. How can researchers optimize the synthesis of N-(2-(4-methyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)cyclopropanesulfonamide?

Methodological Answer: Synthetic routes for pyrimidine-sulfonamide derivatives often involve multi-step reactions. For example, a bromoethoxy intermediate (e.g., 2-bromoethoxy-substituted precursors) can react with amines or sulfonamide nucleophiles under mild alkaline conditions . Optimization may include:

- Catalyst screening : Use of palladium catalysts for cross-coupling reactions to introduce cyclopropane or trifluoromethyl groups.

- Temperature control : Reflux in phosphoryl chloride (POCl₃) at 80–100°C for pyrimidine ring functionalization, as demonstrated in analogous syntheses .

- Purification : Column chromatography with gradients of ethyl acetate/hexane (1:4 to 1:1) to isolate intermediates. Yield improvements (e.g., 88.5% in similar reactions) can be achieved via stoichiometric adjustments .

Q. What analytical techniques are critical for characterizing this compound?

Methodological Answer:

- NMR spectroscopy : Use , , and NMR to confirm substituent positions (e.g., trifluoromethyl at pyrimidine C6, cyclopropane integration) .

- High-resolution mass spectrometry (HRMS) : Validate molecular weight (e.g., [M+H] or [M-H] ions) with error margins <5 ppm .

- X-ray crystallography : For unambiguous structural confirmation. SHELX programs are widely used for small-molecule refinement, though challenges like twinning may require SHELXL’s robust algorithms .

Advanced Research Questions

Q. How can researchers resolve discrepancies in spectroscopic or crystallographic data for this compound?

Methodological Answer: Contradictions in data (e.g., unexpected NMR shifts or poor crystal quality) require:

- Multi-method validation : Cross-check NMR with IR spectroscopy (e.g., sulfonamide S=O stretches at 1150–1350 cm) and elemental analysis.

- Crystallographic troubleshooting : For twinned crystals, employ SHELXL’s HKLF5 format to handle overlapping reflections . If resolution is low (<1.0 Å), synchrotron radiation may improve data quality .

Q. What strategies are effective for studying structure-activity relationships (SAR) in related pyrimidine-sulfonamide derivatives?

Methodological Answer:

- Functional group modulation : Replace cyclopropane with other aliphatic groups (e.g., isopropyl in ) to assess steric/electronic effects on bioactivity .

- Trifluoromethyl substitution : Compare analogs with -CF₃ vs. -CH₃ at pyrimidine C6; the former enhances metabolic stability and lipophilicity, as seen in similar compounds .

- Biological assays : Pair SAR with enzymatic inhibition assays (e.g., kinase targets) or cellular uptake studies using fluorescently tagged derivatives.

Q. How can the compound’s stability under physiological conditions be evaluated?

Methodological Answer:

- pH-dependent stability : Incubate the compound in buffers (pH 1–10) at 37°C for 24–72 hours, monitoring degradation via HPLC .

- Light/heat stability : Expose to UV light (254 nm) or 40–60°C for accelerated stability testing.

- Metabolic stability : Use liver microsomes (human/rat) to assess cytochrome P450-mediated oxidation.

Q. What computational methods support the design of derivatives with improved target binding?

Methodological Answer:

- Docking studies : Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., ATP-binding pockets in kinases).

- MD simulations : Run 100-ns molecular dynamics trajectories to evaluate binding mode stability .

- QSAR modeling : Correlate substituent descriptors (e.g., logP, polar surface area) with activity data from analogs.

Q. How can researchers address low solubility in aqueous media for in vitro assays?

Methodological Answer:

- Co-solvent systems : Use DMSO (≤1% v/v) with PBS or HEPES buffers.

- Prodrug design : Introduce ionizable groups (e.g., phosphate esters) transiently to enhance solubility, as seen in ’s carboxylate derivatives .

- Nanoformulation : Encapsulate in liposomes or polymeric nanoparticles (e.g., PLGA) for controlled release.

Q. What are the best practices for handling data reproducibility challenges in multi-step syntheses?

Methodological Answer:

- Detailed reaction logs : Record exact stoichiometry, solvent purity, and humidity levels, as moisture can deactivate POCl₃ in phosphorylation steps .

- Batch comparison : Synthesize 3–5 independent batches and compare yields/purity statistically.

- Automated platforms : Use flow chemistry for precise control of reaction parameters (temperature, residence time).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.